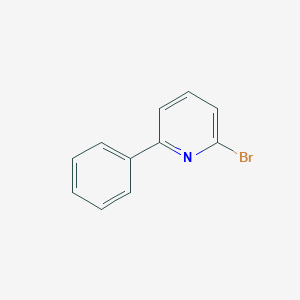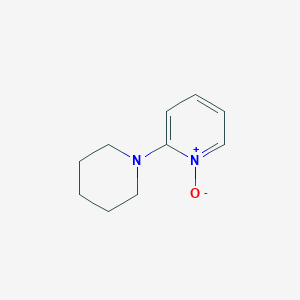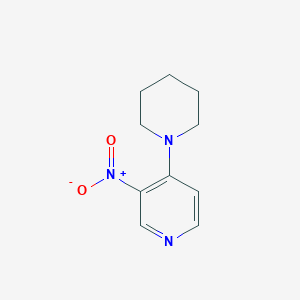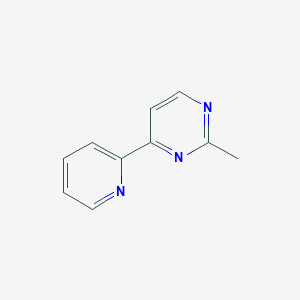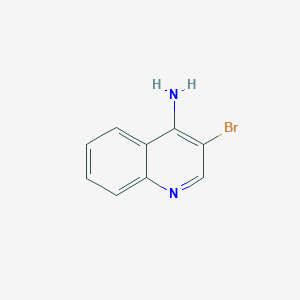
5-Bromo-4,6-dimethoxypyrimidine
概要
説明
5-Bromo-4,6-dimethoxypyrimidine is a chemical compound with the empirical formula C6H7BrN2O2 . It has a molecular weight of 219.04 . This compound is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with bromine and methoxy groups . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented. However, related compounds like 2-amino-4,6-dimethylpyrimidine can undergo reactions such as aldol condensation .
Physical And Chemical Properties Analysis
This compound is a solid compound . Its melting point is between 62-65 °C .
科学的研究の応用
Synthesis of Pharmaceuticals
A study by Boudet and Knochel (2006) developed a novel route for synthesizing 4,5-difunctionalized uracils using a chemo- and regioselective bromine/magnesium exchange reaction on 5-bromo-4-halogeno-2,6-dimethoxypyrimidines. This method has applications in the synthesis of pharmaceuticals like oxypurinol and emivirine (Boudet & Knochel, 2006).
Antimicrobial Activity
Dişli, Mercan, and Yavuz (2013) synthesized new 4,6-dimethoxy pyrimidine derivatives and evaluated their antibacterial activities against various bacterial strains. Some of these compounds exhibited good antibacterial activity comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan & Yavuz, 2013).
Molecular Biology Applications
The mutagenic effect of various pyrimidine analogues, including 5-bromodeoxyuridine, was studied by Freese (1959) on T4 phages. The study found that besides 5-bromodeoxyuridine, only 2-aminopurine and 2,6-diaminopurine were effective, with implications for understanding genetic mutations and phage behavior (Freese, 1959).
Synthesis of Pyrimidine Derivatives
Hocková et al. (2003) worked on synthesizing 2,4-diamino-6-hydroxypyrimidines substituted at position 5, leading to compounds with potential as antiretroviral drugs. Their study included reactions involving 5-bromo-2,4-dimethoxypyrimidine derivatives (Hocková, Holý et al., 2003).
作用機序
Target of Action
5-Bromo-4,6-dimethoxypyrimidine is a halogenated heterocycle . It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules in a chemical reaction .
Mode of Action
The compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This is facilitated by the electron-rich nature of the pyrimidine ring, which can stabilize the charge during the reaction . The bromine atom on the pyrimidine ring can also be replaced in reactions with other nucleophiles, a process known as nucleophilic substitution .
Biochemical Pathways
For instance, it has been used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions .
Result of Action
The result of this compound’s action is typically the formation of a new organic compound. For example, it can react with benzaldehyde in the presence of a Lewis acid to yield 5-bromo-2-styrylpyrimidine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid can facilitate its reaction with benzaldehyde . Additionally, the reaction’s efficiency may be affected by the solvent used, the temperature, and the pH of the environment .
Safety and Hazards
Safety data sheets indicate that 5-Bromo-4,6-dimethoxypyrimidine should be handled with care to avoid dust formation and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .
生化学分析
Biochemical Properties
5-Bromo-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450 and various kinases, affecting their activity. The compound’s bromine atom and methoxy groups contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group. This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments. Additionally, this compound can be transported through the bloodstream and distributed to different tissues, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Additionally, this compound can be found in the nucleus, where it interacts with transcription factors and influences gene expression .
特性
IUPAC Name |
5-bromo-4,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMYGYANOULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339667 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4319-77-1 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction mechanism of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide in liquid ammonia?
A1: Research indicates that this compound undergoes amino-demethoxylation exclusively through an SN(ANRORC) mechanism when reacted with potassium amide in liquid ammonia. [] This leads to the formation of the corresponding 6-amino derivative. The SN(ANRORC) mechanism, or Addition of Nucleophile, Ring Opening, Ring Closure, suggests a specific sequence of events:
Q2: How does the presence of two methoxy groups at positions 4 and 6 influence the reaction pathway of this compound with potassium amide?
A2: The presence of the methoxy groups at positions 4 and 6 plays a crucial role in directing the reaction exclusively towards the SN(ANRORC) mechanism. [] The electron-donating nature of the methoxy groups enhances the electron density at position 2 of the pyrimidine ring, making it more susceptible to nucleophilic attack by the amide ion. This promotes the initial step in the SN(ANRORC) pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)

